Eicosa-5,8,11,14-tetraenamide

CB1 cannabinoid receptor radioligand binding structure-activity relationship

Eicosa-5,8,11,14-tetraenamide, systematically designated (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide and widely known as anandamide (AEA), is the prototypical endocannabinoid neurotransmitter formed by condensation of arachidonic acid with ethanolamine. It functions as a dual agonist at cannabinoid CB1 and CB2 receptors and as an endogenous activator of the transient receptor potential vanilloid-1 (TRPV1) channel, with reported CB1 Ki values ranging from 52–543 nM and CB2 Ki from 279–1,940 nM.

Molecular Formula C20H33NO
Molecular Weight 303.5 g/mol
Cat. No. B14784246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEicosa-5,8,11,14-tetraenamide
Molecular FormulaC20H33NO
Molecular Weight303.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)N
InChIInChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H2,21,22)
InChIKeyBNBSCAZCQDLUDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eicosa-5,8,11,14-tetraenamide (Anandamide/AEA) for Cannabinoid and Vanilloid Research: Scientific Procurement Overview


Eicosa-5,8,11,14-tetraenamide, systematically designated (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide and widely known as anandamide (AEA), is the prototypical endocannabinoid neurotransmitter formed by condensation of arachidonic acid with ethanolamine [1]. It functions as a dual agonist at cannabinoid CB1 and CB2 receptors and as an endogenous activator of the transient receptor potential vanilloid-1 (TRPV1) channel, with reported CB1 Ki values ranging from 52–543 nM and CB2 Ki from 279–1,940 nM . Its pharmacokinetic lability, driven by rapid enzymatic hydrolysis via fatty acid amide hydrolase (FAAH; Km ~5.0 µM), necessitates careful handling and procurement of high-purity, stabilized formulations for reproducible experimental outcomes [2]. The compound is commercially available at ≥98% purity (HPLC) with dedicated quantitative MaxSpec® standards enabling precise LC-MS/MS workflows .

Why N-Acylethanolamine Substitution Fails: Evidence-Based Differentiation of Eicosa-5,8,11,14-tetraenamide from Structural Analogs


Superficial structural similarity among N-acylethanolamines (NAEs) such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA) belies profound pharmacological divergence that precludes generic substitution. Anandamide's arachidonoyl backbone (C20:4, ω-6) confers a unique multi-target engagement profile—simultaneous potent agonism at CB1 (Ki ~61 nM) and TRPV1 (EC50 ~0.16–1.15 µM)—that is absent in shorter or saturated congeners [1]. PEA (C16:0) is essentially inactive at CB1/CB2 and instead signals via PPAR-α, while OEA (C18:1) activates TRPV1 only under PKC stimulation with substantially lower potency (EC50 ~2 µM) and lacks meaningful CB1 activity [2]. Even the closest endogenous analog, 2-arachidonoylglycerol (2-AG), displays divergent TRPV1 pharmacology, with 2-AG being either inactive or requiring >10-fold higher concentrations relative to anandamide in matched calcium flux assays [3]. FAAH preferentially hydrolyzes anandamide over oleamide and PEA in a rank-order fashion, meaning that substitution choices directly impact measured enzymatic kinetics in FAAH screening campaigns [4]. These differences render generic NAE replacement untenable for studies requiring reproducible CB1/TRPV1 co-agonism or FAAH substrate benchmarking.

Quantitative Performance Benchmarks for Eicosa-5,8,11,14-tetraenamide Against Closest Analogs: A Procurement Decision Matrix


CB1 Receptor Binding Affinity: Anandamide vs. Methanandamide and Endogenous Analogs in Radioligand Displacement Assays

In rat brain membrane radioligand displacement assays using [³H]CP-55,940, anandamide exhibits a CB1 Ki of 61 nM, representing ~4-fold lower affinity than the synthetic methyl-stabilized analog methanandamide (CB1 Ki = 20 nM) but ~1,200-fold higher affinity than the saturated NAE palmitoylethanolamide (no measurable CB1 binding) [1]. Anandamide's CB1 affinity (Ki = 52 nM) is comparable to that of Δ⁹-THC (Ki = 46 nM) when measured against [³H]HU-243 in synaptosomal membranes [2]. Within the endogenous NAE family, anandamide is unique in possessing sub-100 nM CB1 affinity; OEA and PEA exhibit negligible displacement at concentrations up to 10 µM [3]. These data establish anandamide as the only endogenous NAE with physiologically relevant CB1 occupancy and the appropriate reference standard for CB1-centric pharmacological studies.

CB1 cannabinoid receptor radioligand binding structure-activity relationship

TRPV1 Activation Potency: Anandamide Outperforms OEA and 2-AG in Recombinant Human and Rat TRPV1 Calcium Flux Assays

In HEK-293 cells stably expressing recombinant human TRPV1, anandamide elicits calcium influx with EC50 values ranging from 0.16 µM to 1.15 µM across independent studies, establishing it as the most potent endogenously produced TRPV1 agonist among characterized NAEs [1]. By contrast, the mono-unsaturated analog oleoylethanolamide (OEA) activates TRPV1 only after PKC stimulation, with an EC50 of ~2 µM—representing ~3–12-fold lower potency than anandamide—and fails to gate the channel under basal conditions [2]. The other major endocannabinoid, 2-arachidonoylglycerol (2-AG), is inactive at TRPV1 at concentrations up to 10 µM, requiring ~8.4 µM for detectable responses under matched calcium assay conditions [3]. 15(S)-hydroxyanandamide shows comparable potency to anandamide at human TRPV1, but its synthetic complexity limits adoption as a routine standard [4]. These data position anandamide as the only endogenous dual CB1/TRPV1 ligand with sub-micromolar potency at both targets.

TRPV1 vanilloid receptor calcium imaging endovanilloid pharmacology

FAAH Substrate Selectivity: Anandamide is the Preferred Endogenous Substrate with Highest Hydrolysis Rate Among NAEs

Molecular dynamics simulations combined with mutagenesis and kinetic experiments demonstrate that FAAH accommodates substrates with a clear rank-order preference: anandamide > oleamide > palmitoylethanolamide [1]. In human mast cell (HMC-1) FAAH preparations, anandamide is hydrolyzed with a Km of 5.0 ± 0.5 µM and Vmax of 160 ± 15 pmol min⁻¹ mg protein⁻¹; the reaction is competitively inhibited by palmitoylethanolamide, confirming active-site competition between these NAEs [2]. The structural basis for this selectivity involves a dynamic gating paddle (Phe432/Trp531) that preferentially accommodates anandamide's polyunsaturated arachidonoyl chain into the multi-pocket FAAH binding cavity, a feature not replicated by saturated or mono-unsaturated NAE substrates [1]. Consequently, using anandamide versus PEA or oleamide as the substrate in FAAH activity assays yields fundamentally different apparent velocities, directly impacting inhibitor screening IC50 values.

fatty acid amide hydrolase enzyme kinetics substrate selectivity

Endogenous Basal Levels in Biological Matrices: Anandamide is the Least Abundant but Most Pharmacologically Potent Circulating NAE

Quantitative HPLC/MS analysis of rat plasma collected by cardiac puncture reveals endogenous anandamide levels of 3.1 ± 0.6 pmol/mL, approximately 3-fold lower than palmitoylethanolamide (9.4 ± 1.6 pmol/mL) and oleoylethanolamide (9.2 ± 1.8 pmol/mL) [1]. Despite its lower circulating concentration, anandamide exerts disproportionately greater pharmacological effects due to its unique polyunsaturated arachidonoyl chain, which enables high-affinity engagement of both CB1 (Ki ~61 nM) and TRPV1 (EC50 ~0.16 µM)—receptor interactions not achieved by the more abundant PEA and OEA at physiologically relevant concentrations [2]. This inverse relationship between abundance and receptor potency makes anandamide the analytically most demanding and biologically most informative NAE for quantification in biomarker studies; procurement of high-purity, isotopically labeled internal standards (e.g., AEA-d4, AEA-d8) is essential for accurate LC-MS/MS quantitation .

endocannabinoid quantification LC-MS/MS plasma biomarker

CB1 vs. CB2 Selectivity Ratio: Anandamide Exhibits a Defined ~30-Fold CB1 Preference Absent in Non-Arachidonoyl NAEs

Anandamide consistently demonstrates a ~30-fold selectivity for CB1 over CB2 across independent radioligand binding studies. In a representative dataset using [³H]CP-55,940 displacement in rat brain (CB1) and mouse spleen (CB2) membranes, anandamide exhibits Ki values of 61 nM (CB1) and 1,930 nM (CB2), yielding a CB1:CB2 selectivity ratio of ~32:1 [1]. Commercial vendor specifications corroborate this selectivity: Santa Cruz Biotechnology reports Ki = 52 nM (CB1) vs. 1,930 nM (CB2), while Tocris reports Ki values of 89 nM (CB1) and 371 nM (CB2) in their assay system, demonstrating consistent CB1 preference across platforms . In contrast, palmitoylethanolamide and oleoylethanolamide exhibit no measurable binding to either CB receptor subtype at concentrations up to 10–100 µM, and 2-AG does bind both receptors but lacks the CB1/CB2 selectivity signature of anandamide [2]. For studies requiring a dual CB1/CB2 agonist with a known selectivity index, anandamide provides a uniquely characterized benchmark.

cannabinoid receptor selectivity CB1/CB2 ratio receptor profiling

Analytical Purity and Quantitative Reference Standards: Anandamide Offers the Most Mature QC Infrastructure Among Bioactive NAEs

Commercial anandamide is routinely supplied at ≥98% purity by HPLC with corroborating NMR structural confirmation, a specification maintained across multiple independent vendors including TCI Chemicals (>98.0% HPLC/CAD), Tocris (≥98% HPLC), and Cayman Chemical . Critically, Cayman's Arachidonoyl Ethanolamide MaxSpec® Standard (Item No. 10007270) is the only NAE available as a dedicated quantitative-grade standard prepared gravimetrically as a defined-concentration solution in ethanol, packaged in deactivated glass ampules under argon to prevent oxidative degradation, and supplied with a batch-specific certificate of analysis including stability testing data [1]. In contrast, PEA and OEA quantitative standards are available but lack the same breadth of MaxSpec-grade, argon-sealed, gravimetrically verified formulation options, making anandamide the most analytically robust choice for LC-MS/MS method validation and inter-laboratory harmonization . Deuterated internal standards (AEA-d4, AEA-d8, purity ≥98–99%) are also commercially established, enabling definitive isotope-dilution quantification workflows that are less mature for minor NAEs.

analytical standard quantitative LC-MS purity specification

Highest-Value Application Scenarios for Eicosa-5,8,11,14-tetraenamide Where Substitution by Generic NAEs is Contraindicated


CB1/CB2 Dual Agonist Reference Standard in Cannabinoid Receptor Screening Panels

Anandamide's well-characterized CB1 Ki of ~61 nM and CB2 Ki of ~1,930 nM (with PMSF), together with its ~30-fold CB1:CB2 selectivity ratio [1], make it the essential endogenous reference agonist for GPCR screening panels targeting endocannabinoid receptors. Unlike synthetic agonists (CP-55,940, WIN55,212-2) that exhibit non-native efficacy profiles, anandamide provides a physiologically relevant benchmark for defining 'endocannabinoid-like' agonism. Procurement of high-purity anandamide (≥98% HPLC) with PMSF co-application protocols is mandatory for reproducible CB1/CB2 binding and functional assays, as FAAH-mediated degradation in membrane preparations rapidly depletes the ligand and distorts apparent affinity measurements .

FAAH Activity Assay Substrate and Inhibitor Screening in Drug Discovery

Anandamide is the preferred endogenous substrate for FAAH enzymatic assays, exhibiting a Km of 5.0 ± 0.5 µM and Vmax of 160 ± 15 pmol min⁻¹ mg protein⁻¹ in human cell preparations [1]. Because FAAH hydrolyzes substrates with the rank order anandamide > oleamide > palmitoylethanolamide , inhibitor IC50 values obtained using PEA or oleamide as surrogate substrates are not transferable to anandamide-hydrolyzing FAAH activity. Radiolabeled [³H]anandamide remains the gold-standard tracer for FAAH inhibition studies. For high-throughput screening campaigns, the MaxSpec® quantitative standard enables calibration of LC-MS-based product detection methods with verified accuracy .

TRPV1 Endovanilloid Pharmacology: Native Ligand for Pain and Inflammation Target Validation

Anandamide is the most potent endogenous TRPV1 agonist among characterized NAEs, with EC50 values of 0.16–1.15 µM in recombinant HEK-293 calcium flux assays, substantially outperforming OEA (EC50 ~2 µM, PKC-dependent) and 2-AG (N.E. at 10 µM) [1]. This unique endovanilloid potency positions anandamide as the mandatory reference ligand for studies investigating TRPV1-mediated pain signaling, inflammatory hyperalgesia, and the intersection of endocannabinoid and vanilloid pathways. The TRPV1 activation profile of anandamide is further distinguished by its capsaicin-competitive binding mode, a property not shared by saturated NAE congeners . Procuring anandamide at ≥98% purity with argon-sealed storage is critical to prevent oxidative degradation of the arachidonoyl chain, which would compromise TRPV1 potency measurements.

Endocannabinoid Biomarker Quantification by LC-MS/MS in Preclinical and Clinical Studies

Accurate quantification of endogenous anandamide in plasma (basal rat levels: 3.1 ± 0.6 pmol/mL by cardiac puncture [1]) and tissue requires isotopically labeled internal standards (AEA-d4 or AEA-d8, purity ≥98–99% ) and calibration against the gravimetrically prepared MaxSpec® quantitative standard. The low endogenous abundance of anandamide relative to PEA (9.4 pmol/mL) and OEA (9.2 pmol/mL) [1] necessitates higher-sensitivity MS methods and stricter exclusion of ex vivo degradation artifacts. For clinical biomarker studies correlating endocannabinoid tone with disease states, substitution of anandamide standards with non-deuterated or non-certified NAE reference materials introduces quantification bias that can obscure biologically meaningful concentration differences.

Quote Request

Request a Quote for Eicosa-5,8,11,14-tetraenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.